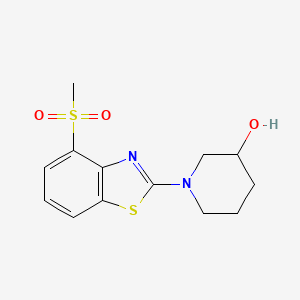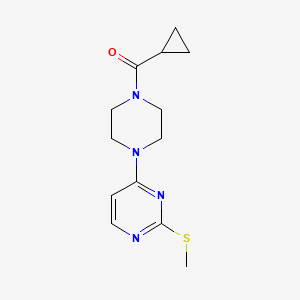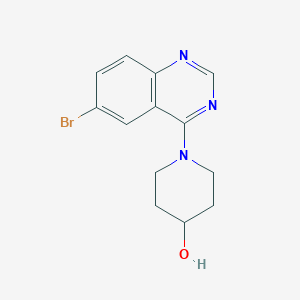
1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide” is a chemical compound with the empirical formula C14H15ClN2O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide” can be represented by the SMILES stringClC1=CC2=C (C=C1)OC (N3CC (CC (O)=O)CCC3)=N2 . The InChI key for this compound is DZFLGFKFCANZLM-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide” is a solid substance . Its molecular weight is 294.73 .Applications De Recherche Scientifique
Antimicrobial Activity
Benzoxazole derivatives, which include compounds similar to “1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide”, have been synthesized and tested for their in vitro antimicrobial activity against various bacteria and fungi . These compounds have shown significant antimicrobial activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .
Anticancer Activity
Benzoxazole derivatives have also been evaluated for their in vitro anticancer activity . The compounds were tested against the Human colorectal carcinoma (HCT116) cancer cell line and some of them showed promising results . Another study also mentioned the anti-proliferative activity of similar compounds against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2) and colorectal carcinoma (HCT-116) cell lines .
Antioxidant Activity
Some benzoxazole derivatives have exhibited encouraging antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antibacterial Activity
Certain benzoxazole derivatives have shown potent antibacterial activity . This makes them potential candidates for the development of new antibacterial agents.
Gastrokinetic and Antinauseant Activity
A metabolite of the gastrokinetic and antinauseant drug Domperidone, which has a similar structure to “1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide”, has been identified . Gastrokinetic drugs are medications that increase the motility of the gastrointestinal tract, and antinauseant drugs are used to suppress nausea and vomiting.
Intermediates for New Biological Materials
Benzoxazoles, including “1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide”, are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . They are used as intermediates for the preparation of new biological materials .
Orientations Futures
The future directions for the study of “1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide” and similar compounds could include further exploration of their synthesis, reactivity, and potential biological activities. Given the interesting properties of benzoxazole derivatives, these compounds may have potential applications in medicinal chemistry .
Mécanisme D'action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Like many other benzoxazole derivatives, it may interact with its targets by forming hydrogen bonds and aromatic interactions .
Biochemical Pathways
Some benzoxazole derivatives have been shown to exhibit radical scavenging abilities , suggesting that this compound might also interact with pathways involving oxidative stress.
Pharmacokinetics
Its predicted properties include a boiling point of 4865±410 °C and a density of 1364±006 g/cm3 . Its pKa is predicted to be 4.65±0.10 , which could influence its absorption and distribution in the body.
Propriétés
IUPAC Name |
1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-9-1-2-11-10(7-9)16-13(19-11)17-5-3-8(4-6-17)12(15)18/h1-2,7-8H,3-6H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPUKFZGPMKHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6460325.png)
![4-(2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460329.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6460348.png)
![5-methoxy-2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6460354.png)
![4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6460358.png)
![5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B6460363.png)


![2-{1-[(3-fluoropyridin-4-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6460384.png)
![N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6460391.png)
![4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6460393.png)

![5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B6460402.png)